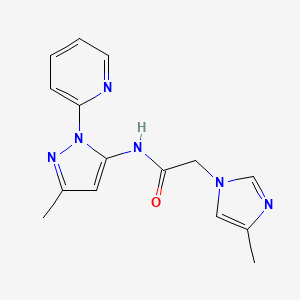![molecular formula C21H23N3O2 B4256007 (3S*,4S*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4256007.png)
(3S*,4S*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol
説明
(3S*,4S*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of (3S*,4S*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol involves its selective binding to dopamine D3 receptors. This binding inhibits the activity of these receptors, which results in a decrease in the release of dopamine in the brain. This decrease in dopamine release is believed to contribute to the compound's potential therapeutic effects in the treatment of drug addiction and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S*,4S*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol are primarily related to its selective binding to dopamine D3 receptors. This binding results in a decrease in dopamine release, which can affect various physiological processes such as movement, motivation, and reward. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, which may be related to its potential as a medicinal agent.
実験室実験の利点と制限
The advantages of using (3S*,4S*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol in lab experiments include its selective binding to dopamine D3 receptors, which allows for the study of the role of these receptors in various physiological processes. Additionally, this compound has been found to have potential therapeutic applications in the treatment of drug addiction and other neurological disorders. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for the study of (3S*,4S*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol. One direction is the further investigation of its potential therapeutic applications in the treatment of drug addiction and other neurological disorders. Another direction is the development of new drugs targeting dopamine receptors using this compound as a lead compound. Additionally, the study of the biochemical and physiological effects of this compound may lead to a better understanding of the role of dopamine D3 receptors in various physiological processes.
科学的研究の応用
(3S*,4S*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol has been studied for its potential applications in various fields such as neuroscience, drug discovery, and medicinal chemistry. In neuroscience, this compound has been found to act as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other neurological disorders. In drug discovery, (3S*,4S*)-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol has been used as a lead compound for the development of new drugs targeting dopamine receptors. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
(1-ethylpyrazol-3-yl)-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-24-12-10-19(22-24)21(26)23-11-9-18(20(25)14-23)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,10,12-13,18,20,25H,2,9,11,14H2,1H3/t18-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWNRXXKWQKHNL-AZUAARDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4255944.png)
![methyl 3-({methyl[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonyl)benzoate trifluoroacetate](/img/structure/B4255961.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4255969.png)
![6-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B4255977.png)
![2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol](/img/structure/B4255979.png)
![(1S*,6R*)-9-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4255981.png)
![1-(5-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B4255990.png)
![ethyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-N-methylglycinate](/img/structure/B4255996.png)
![N'-cyclopropyl-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4256002.png)
![N-cyclopentyl-4-{2-[2-(3-hydroxyphenyl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B4256005.png)
![6-(4-chlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4256011.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B4256015.png)
![2-(2-ethylphenoxy)-N-{[2-(ethylthio)pyrimidin-5-yl]methyl}-N-methylethanamine](/img/structure/B4256022.png)